molecular formula C9H15BrF2 B13212368 2-(3-Bromopropyl)-1,1-difluorocyclohexane

2-(3-Bromopropyl)-1,1-difluorocyclohexane

Cat. No.: B13212368
M. Wt: 241.12 g/mol
InChI Key: YKCXAFIZFYJIHS-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1,1-difluorocyclohexane is an organic compound that features a cyclohexane ring substituted with a 3-bromopropyl group and two fluorine atoms

Preparation Methods

The synthesis of 2-(3-Bromopropyl)-1,1-difluorocyclohexane typically involves the reaction of 1,1-difluorocyclohexane with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Bromopropyl)-1,1-difluorocyclohexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromopropyl)-1,1-difluorocyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(3-Bromopropyl)-1,1-difluorocyclohexane exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing for nucleophilic substitution or elimination reactions. The fluorine atoms can influence the reactivity and stability of the compound through their electron-withdrawing effects. In biological systems, the compound may interact with enzymes or receptors, affecting their function and activity.

Comparison with Similar Compounds

Similar compounds to 2-(3-Bromopropyl)-1,1-difluorocyclohexane include:

    2-(3-Chloropropyl)-1,1-difluorocyclohexane: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Bromopropyl)-1,1-dichlorocyclohexane: Similar structure but with chlorine atoms instead of fluorine.

    2-(3-Bromopropyl)-1,1-difluorocyclopentane: Similar structure but with a cyclopentane ring instead of cyclohexane.

The uniqueness of this compound lies in the combination of the bromopropyl group and the difluorocyclohexane ring, which imparts specific chemical properties and reactivity.

Properties

Molecular Formula

C9H15BrF2

Molecular Weight

241.12 g/mol

IUPAC Name

2-(3-bromopropyl)-1,1-difluorocyclohexane

InChI

InChI=1S/C9H15BrF2/c10-7-3-5-8-4-1-2-6-9(8,11)12/h8H,1-7H2

InChI Key

YKCXAFIZFYJIHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCCBr)(F)F

Origin of Product

United States

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